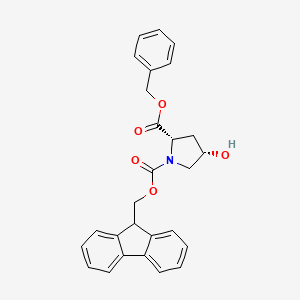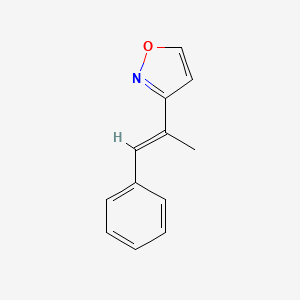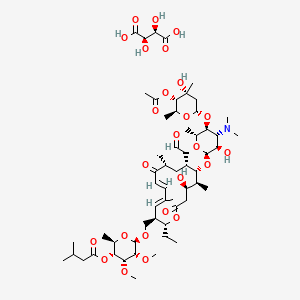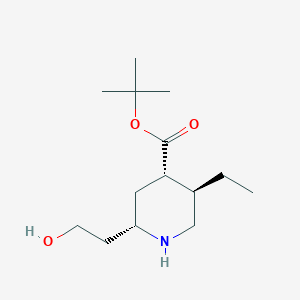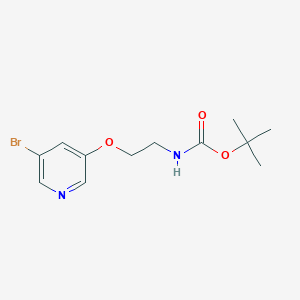
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
概要
説明
“tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate” is a chemical compound with the CAS Number: 882169-78-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .科学的研究の応用
Synthetic Applications in Organic Chemistry
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a compound used in various organic synthesis processes. For example, it was involved in the preparation of certain carbamate compounds via a method that protected the amino group through a reaction with di-tert-butyl dicarbonate (Zhong-Qian Wu, 2011). Similarly, it was employed in the synthesis of potent β-secretase inhibitors, which are crucial in the development of treatments for diseases like Alzheimer's (Arun K. Ghosh, E. L. Cárdenas, M. Brindisi, 2017).
Role in Chemical Reactions
This compound has also been a part of studies on chemical reactions such as the Diels‐Alder reaction, showcasing its versatility in organic chemistry (A. Padwa, M. Brodney, S. Lynch, 2003). It was also a key intermediate in the synthesis of other biologically active compounds, as demonstrated in research focusing on a rapid synthetic method for an important intermediate in omisertinib (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Crystallographic Studies
Crystallographic studies have been conducted on similar tert-butyl carbamate compounds, contributing to the understanding of molecular structures and bonding patterns, as seen in the work by R. Kant, Vishal Singh, and A. Agarwal (2015).
Photocatalysis Research
Furthermore, this compound was used in photoredox catalysis, demonstrating its potential in synthesizing complex organic structures like 3-aminochromones, which have wide applications in organic and medicinal chemistry (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLMDXHTZWKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856430 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate | |
CAS RN |
882169-78-0 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

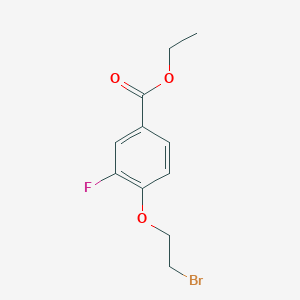
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)


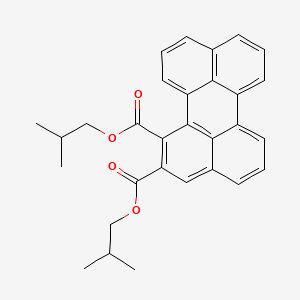

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)
